molecular formula C11H16ClNO3 B153591 H-Thr-OBzl.HCl CAS No. 33645-24-8

H-Thr-OBzl.HCl

Cat. No.: B153591
CAS No.: 33645-24-8
M. Wt: 245.7 g/mol
InChI Key: IDZGTFSDZJVMSD-SCYNACPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Thr-OBzl.HCl is a chemical compound with the molecular formula C11H16ClNO3. It is a hydrochloride salt form of benzyl 2-amino-3-hydroxybutanoate, which is characterized by its specific stereochemistry at the 2S and 3R positions. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

H-Thr-OBzl.HCl has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-OBzl.HCl typically involves the esterification of (2S,3R)-2-amino-3-hydroxybutanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

H-Thr-OBzl.HCl can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of benzyl 2-amino-3-oxobutanoate or benzyl 2-amino-3-carboxybutanoate.

    Reduction: Formation of benzyl 2-amino-3-hydroxybutane.

    Substitution: Formation of various substituted benzyl 2-amino-3-hydroxybutanoates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
  • (2R,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
  • (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

Uniqueness

H-Thr-OBzl.HCl is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (2S,3R) configuration may offer distinct advantages in terms of binding affinity and selectivity compared to other stereoisomers.

Properties

IUPAC Name

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZGTFSDZJVMSD-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584170
Record name Benzyl L-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33645-24-8
Record name Benzyl L-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of L-threonine benzyl ester hydrochloride in the synthesis of L-threonine O-linked glycosides?

A: L-threonine benzyl ester hydrochloride itself doesn't directly participate in the glycosidic bond formation. Instead, it serves as a starting material for generating a more reactive species. The research demonstrates that L-threonine benzyl ester hydrochloride reacts with bis-(4-methoxyphenyl)-methanimine to form a Schiff base. [] This Schiff base, due to its increased nucleophilicity, acts as a more effective glycosyl acceptor compared to the original L-threonine benzyl ester hydrochloride. [] The Schiff base then reacts with peracetylated sugars in the presence of a Lewis acid catalyst (BF3·OEt2), leading to the formation of the desired L-threonine O-linked glycosides. []

Q2: What are the advantages of using the Schiff base derived from L-threonine benzyl ester hydrochloride over other glycosylation methods?

A2: The research highlights several advantages of this approach:

  • Improved efficiency: The Schiff base exhibits enhanced reactivity compared to L-threonine benzyl ester hydrochloride itself, resulting in higher yields of the desired glycosides. []
  • Mild reaction conditions: The reaction proceeds efficiently at room temperature, minimizing the risk of unwanted side reactions often associated with harsher conditions. []
  • Short reaction times: The use of microwave irradiation significantly accelerates the reaction, reducing the reaction time from hours to minutes. []
  • Beta-selectivity: The method primarily yields the β-glycosides, which are often the desired anomer in biological contexts. []

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